(S)-5-Bromo-7,8-difluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
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Overview
Description
(S)-5-Bromo-7,8-difluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that belongs to the oxazine family. Oxazines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and molecular electronics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Bromo-7,8-difluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of α-amino ketones and diazo pyruvates, catalyzed by ruthenium chloride (RuCl3), through a tandem N–H insertion/cyclization sequence . This method is efficient and can be performed under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Bromo-7,8-difluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the bromine or fluorine atoms are replaced by other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazine N-oxides, while reduction can produce the corresponding amines or alcohols.
Scientific Research Applications
(S)-5-Bromo-7,8-difluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-5-Bromo-7,8-difluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,4-Oxazine: A fundamental heterocyclic compound with similar structural features.
4H-Benzo[d][1,3]oxazine: Known for its biological activities and applications in medicinal chemistry.
Spirooxazine: A derivative with photochromic properties, used in materials science.
Uniqueness
(S)-5-Bromo-7,8-difluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to the presence of bromine and fluorine atoms, which enhance its reactivity and potential applications. Its specific stereochemistry (S-enantiomer) also contributes to its distinct biological and chemical properties.
Properties
Molecular Formula |
C9H8BrF2NO |
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Molecular Weight |
264.07 g/mol |
IUPAC Name |
(3S)-5-bromo-7,8-difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C9H8BrF2NO/c1-4-3-14-9-7(12)6(11)2-5(10)8(9)13-4/h2,4,13H,3H2,1H3/t4-/m0/s1 |
InChI Key |
YNJBWKVXBYPBLU-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@H]1COC2=C(C(=CC(=C2N1)Br)F)F |
Canonical SMILES |
CC1COC2=C(C(=CC(=C2N1)Br)F)F |
Origin of Product |
United States |
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